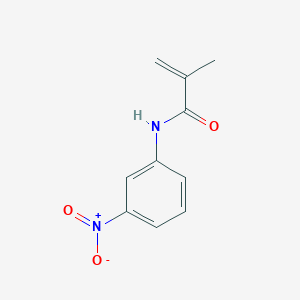

2-methyl-N-(3-nitrophenyl)prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-N-(3-nitrophenyl)prop-2-enamide is an organic compound with the molecular formula C10H10N2O3 It is a derivative of acrylamide, where the amide nitrogen is substituted with a 3-nitrophenyl group and the alpha carbon is substituted with a methyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-nitrophenyl)prop-2-enamide typically involves the reaction of 3-nitroaniline with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

化学反応の分析

Types of Reactions

2-methyl-N-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, forming new amide derivatives.

Polymerization: The acrylamide moiety can undergo radical polymerization to form polyacrylamide derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) in an inert atmosphere.

Major Products Formed

Reduction: 2-methyl-N-(3-aminophenyl)acrylamide.

Substitution: Various N-substituted acrylamide derivatives.

Polymerization: Poly(this compound).

科学的研究の応用

2-methyl-N-(3-nitrophenyl)prop-2-enamide has several applications in scientific research:

Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties.

Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty materials and coatings with unique properties.

作用機序

The mechanism of action of 2-methyl-N-(3-nitrophenyl)prop-2-enamide depends on its specific application. In polymerization reactions, the acrylamide moiety undergoes radical polymerization to form long polymer chains. In biological systems, the nitro group can be reduced to an amino group, which can then interact with various biological targets, potentially affecting cellular pathways and processes .

類似化合物との比較

Similar Compounds

N-(3-nitrophenyl)acrylamide: Lacks the methyl group on the alpha carbon.

2-methyl-N-(4-nitrophenyl)acrylamide: The nitro group is positioned at the 4-position instead of the 3-position.

N-(3-nitrophenyl)methacrylamide: Contains a methacrylamide moiety instead of an acrylamide moiety.

Uniqueness

2-methyl-N-(3-nitrophenyl)prop-2-enamide is unique due to the presence of both the methyl group on the alpha carbon and the nitro group on the 3-position of the phenyl ring. This combination of functional groups imparts specific chemical and physical properties, making it suitable for specialized applications in polymer science and materials chemistry .

生物活性

2-Methyl-N-(3-nitrophenyl)prop-2-enamide is an organic compound with the molecular formula C11H12N2O2. It is characterized by a prop-2-enamide backbone, a methyl group, and a nitrophenyl substituent. This unique structure contributes to its notable biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Research indicates that this compound exhibits significant anticancer properties, particularly against colon cancer cell lines such as HCT-116 and COLO 205. The primary mechanism of action is believed to involve the inhibition of histone deacetylase (HDAC) , an important target in cancer therapy due to its role in regulating gene expression and cell cycle progression. By inhibiting HDAC, this compound may alter the expression of genes involved in tumor growth and survival.

Biological Activity and Case Studies

In various studies, this compound has demonstrated a range of biological activities:

- Anticancer Activity : Significant inhibition of cell proliferation in cancer cell lines.

- HDAC Inhibition : Direct interaction with HDAC enzymes has been confirmed, indicating potential for therapeutic use in cancer treatment.

Table 1: Summary of Biological Activities

| Activity Type | Target Cell Lines | Mechanism of Action | Reference |

|---|---|---|---|

| Anticancer | HCT-116, COLO 205 | HDAC inhibition | |

| Proliferation Inhibition | Various cancer cell lines | Induction of apoptosis |

Synthesis and Structural Analysis

The synthesis of this compound has been explored through various methods. Its structural features contribute to its reactivity and biological profile. The presence of the nitro group on the phenyl ring enhances its chemical properties, making it a versatile candidate for further modifications and studies.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| This compound | Prop-2-enamide, nitro group | Anticancer activity |

| N-(4-Nitrophenyl)prop-2-enamide | Prop-2-enamide, nitro group at position 4 | Varies in reactivity |

| 4-Nitrophenyl cinnamate | Cinnamic acid derivative | Photochemical reactivity |

| N-(3-Methylphenyl)prop-2-enamide | Prop-2-enamide without nitro group | Different biological profile |

Research Findings

Recent studies have highlighted the potential of this compound as a promising anticancer agent. Its ability to inhibit HDAC suggests that it may be effective in altering the epigenetic landscape of cancer cells, thereby enhancing therapeutic responses.

Case Study: In Vitro Evaluation

In vitro evaluations have shown that this compound can significantly reduce cell viability in various cancer types when compared to untreated controls. The mechanism involves apoptosis induction and cell cycle arrest at specific phases, further supporting its role as an anticancer agent.

特性

IUPAC Name |

2-methyl-N-(3-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-7(2)10(13)11-8-4-3-5-9(6-8)12(14)15/h3-6H,1H2,2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNBUAMVPCWORM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。